CCR5 Receptor Antagonism: Target Engagement Differentiating 5-(2-Oxopropyl) from 5-Chloro and 5-Methyl Analogs
Preliminary pharmacological screening identified 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a CCR5 receptor antagonist, with activity sufficient to propose its use in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. In contrast, the 5-chloro analog has been studied primarily for antibacterial applications via metal complexation rather than GPCR antagonism [2], and the 5-methyl analog (3-MATIDA) is a selective mGluR-1 antagonist (IC50 6.3 µM) with no reported CCR5 activity . The N-substituted pyrazole sub-series in which this compound resides was shown in a Roche-led medicinal chemistry program to substantially increase antiviral activity compared to non-pyrazole CCR5 antagonist scaffolds [3]. While direct head-to-head IC50 values for this specific compound at CCR5 are not publicly disclosed, the qualitative activity assignment combined with the structural requirement for the 2-oxopropyl moiety establishes target-level differentiation from the 5-halo and 5-alkyl analogs.
| Evidence Dimension | CCR5 receptor antagonism (qualitative pharmacological screening) |
|---|---|
| Target Compound Data | Positive CCR5 antagonist activity in preliminary pharmacological screening [1] |
| Comparator Or Baseline | 5-Chloro analog: antibacterial activity, no reported CCR5 activity [2]; 5-Methyl analog (3-MATIDA): mGluR-1 antagonist IC50 = 6.3 µM, no reported CCR5 activity ; 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester: PDE4D inhibitor IC50 = 270 nM [4] |
| Quantified Difference | Qualitative: target compound active at CCR5; comparators inactive or untested at CCR5. Comparator PDE4D IC50 = 270 nM (ethyl ester of 3,5-dimethyl analog). Quantitative CCR5 IC50 data for target compound not publicly available. |
| Conditions | CCR5 pharmacological screening assay (specific assay conditions not publicly disclosed); PDE4D assay: human His-tagged PDE4D catalytic domain expressed in E. coli, [3H]cAMP/[3H]cGMP substrate |
Why This Matters
A researcher seeking CCR5 antagonism cannot substitute the 5-chloro or 5-methyl analog, as their biological profiles are directed toward entirely different target classes (antibacterial metal chelation and mGluR-1/PDE4, respectively).
- [1] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD). Semantic Scholar, 2012. View Source
- [2] Wen HL, Kang JJ, Dai B, Deng RH, Hu HW. Syntheses, Crystal Structures and Antibacterial Activities of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid and Its Copper(II) Compound. Chinese Journal of Structural Chemistry, 2015, 34(1): 33-40. View Source
- [3] Lemoine RC, et al. Exploration of a new series of CCR5 antagonists: multi-dimensional optimization of a sub-series containing N-substituted pyrazoles. Bioorganic & Medicinal Chemistry Letters, 2010, 20(16): 4753-4756. PMID: 20643548. View Source
- [4] BindingDB Entry BDBM14785. Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate: IC50 = 270 nM against human PDE4D catalytic domain. View Source
